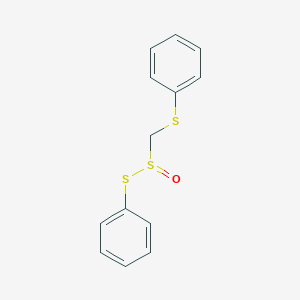
S-Phenyl (phenylsulfanyl)methanesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl (phenylsulfanyl)methanesulfinothioate: is an organosulfur compound with a unique structure that includes both sulfinyl and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl (phenylsulfanyl)methanesulfinothioate typically involves the reaction of phenylsulfanyl compounds with sulfinyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure high yield and purity .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl (phenylsulfanyl)methanesulfinothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
Chemistry: S-Phenyl (phenylsulfanyl)methanesulfinothioate is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules. It serves as a precursor for the synthesis of sulfoxides and sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of S-Phenyl (phenylsulfanyl)methanesulfinothioate involves its interaction with molecular targets through its sulfinyl and thioether groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved often include the formation of sulfoxides or sulfones, which can further interact with biological molecules .
Comparison with Similar Compounds
S-Phenyl benzenethiosulfonate: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
S-Methyl methanethiosulfinate: Contains a methyl group instead of a phenyl group.
Phenyl thioformate: Similar sulfur-containing compound with different functional groups.
Uniqueness: S-Phenyl (phenylsulfanyl)methanesulfinothioate is unique due to the presence of both sulfinyl and thioether groups, which confer distinct reactivity and interaction profiles. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
50900-13-5 |
|---|---|
Molecular Formula |
C13H12OS3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
phenylsulfanylsulfinylmethylsulfanylbenzene |
InChI |
InChI=1S/C13H12OS3/c14-17(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
GSZGHISMDSGIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCS(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















